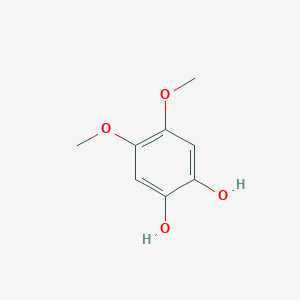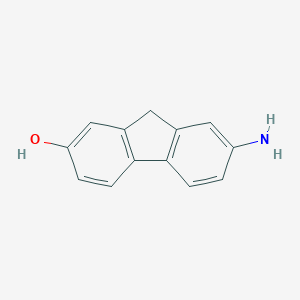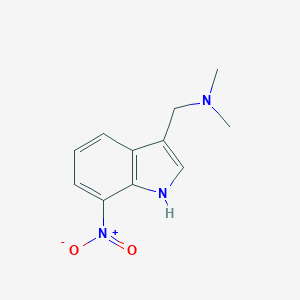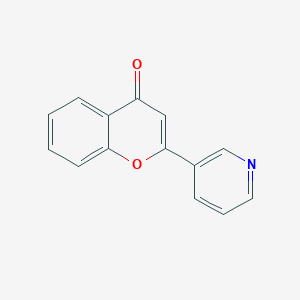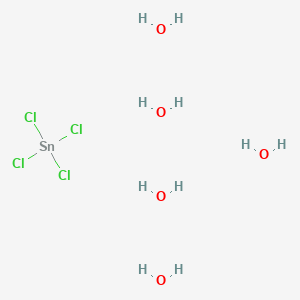
2-Bromo-1-indanona
Descripción general
Descripción
2-Bromo-1-indanone is a halogenated indanone . It has a molecular formula of C9H7BrO, an average mass of 211.055 Da, and a monoisotopic mass of 209.968018 Da .
Synthesis Analysis
2-Bromo-1-indanone can be obtained via bromination of 1-indanone . It may be used in the preparation of trans-2-benzal-1-indanone epoxide via Darzens-type condensation with benzaldehyde . More than 100 synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials, have been performed .Molecular Structure Analysis
The molecular structure of 2-Bromo-1-indanone is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2-Bromo-1-indanone may be used in the preparation of trans-2-benzal-1-indanone epoxide via Darzens-type condensation with benzaldehyde . It may also be employed as a substrate to investigate the substrate specificity of recombinant β-keto ester reductase (KER) of Penicillium citrinum .Physical and Chemical Properties Analysis
2-Bromo-1-indanone has a molecular formula of C9H7BrO, an average mass of 211.055 Da, and a monoisotopic mass of 209.968018 Da .Aplicaciones Científicas De Investigación
Estructura química y propiedades
“2-Bromo-1-indanona” tiene la fórmula molecular C9H7BrO y un peso molecular de 211.055 . Es un compuesto con un átomo de bromo unido a una estructura de indanona, que es un tipo de cetona cíclica .
Actividad biológica
“this compound” y sus derivados tienen una amplia gama de actividades biológicas. Son compuestos potentes antivirales, antiinflamatorios, analgésicos, antimaláricos, antibacterianos y anticancerígenos . Además, se pueden usar en el tratamiento de enfermedades neurodegenerativas .
Uso en medicina
En medicina, los derivados de “this compound” se utilizan como productos farmacéuticos para el tratamiento de la enfermedad de Alzheimer y las enfermedades cardiovasculares . También se utilizan como fármacos anticancerígenos .
Uso en agricultura
“this compound” y sus derivados son insecticidas, fungicidas y herbicidas efectivos . Se utilizan en la agricultura para proteger los cultivos de plagas y enfermedades .
Uso en la síntesis de otros compuestos
“this compound” se puede utilizar en la preparación de epóxido de trans-2-benzal-1-indanona mediante una condensación de tipo Darzens con benzaldehído
Safety and Hazards
Direcciones Futuras
While specific future directions for 2-Bromo-1-indanone are not mentioned in the search results, 1-indanones and their derivatives have been widely used in medicine, agriculture, and in natural products synthesis . They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds. They can also be used in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides .
Mecanismo De Acción
Target of Action
1-indanone derivatives, which include 2-bromo-1-indanone, have been widely used in medicine and agriculture . They have shown biological activity against various diseases .
Mode of Action
It’s known that 1-indanone derivatives can interact with various biological targets, leading to their wide range of applications .
Biochemical Pathways
1-indanone derivatives have been found to affect various biochemical pathways, contributing to their antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .
Result of Action
1-indanone derivatives have been found to exhibit potent biological activity, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects .
Análisis Bioquímico
Biochemical Properties
2-Bromo-1-indanone may be used in the preparation of trans-2-benzal-1-indanone epoxide via Darzens-type condensation with benzaldehyde . It may also be employed as a substrate to investigate the substrate specificity of recombinant β-keto ester reductase (KER) of Penicillium citrinum .
Molecular Mechanism
It is known to be involved in the preparation of trans-2-benzal-1-indanone epoxide via Darzens-type condensation with benzaldehyde
Propiedades
IUPAC Name |
2-bromo-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVCSPSWUNMPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938935 | |
| Record name | 2-Bromo-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1775-27-5 | |
| Record name | 2-Bromo-1-indanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of 2-Bromo-1-indanone?
A: 2-Bromo-1-indanone serves as a versatile starting material for synthesizing various indanone derivatives and fused heterocyclic compounds. For instance, it reacts with arylthioacetamides to produce new indeno- and naphtho-fused thiophenes []. Additionally, researchers have explored its reactivity with secondary amines, leading to the formation of 2- and 3-amino-1-indanones, which are valuable intermediates in organic synthesis [].
Q2: Are there specific challenges associated with the synthesis or use of 2-Bromo-1-indanone?
A: One potential challenge is the regioselective functionalization of the molecule. As seen in the reaction with secondary amines, mixtures of 2- and 3-amino-1-indanones can be obtained []. This necessitates the development of synthetic strategies that favor the desired regioisomer, such as controlling reaction conditions or utilizing protecting groups.
Q3: Are there any reported structure-activity relationships (SAR) involving 2-Bromo-1-indanone derivatives?
A: While the provided research focuses on synthetic applications, some insights into SAR can be gleaned. For instance, the presence and nature of substituents on the arylthioacetamide influence the yield of indeno- and naphtho-fused thiophenes []. This suggests that modifying the electronic and steric properties of reactants can impact reaction outcomes, highlighting the potential for further SAR studies.
Q4: What analytical techniques are commonly used to characterize 2-Bromo-1-indanone and its derivatives?
A: NMR spectroscopy, particularly 1H NMR, plays a crucial role in confirming the structure of newly synthesized compounds []. Other spectroscopic techniques, such as infrared (IR) spectroscopy and mass spectrometry (MS), can provide complementary information about functional groups and molecular weight, respectively. Chromatographic methods, like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are valuable for monitoring reaction progress and purifying desired products.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



